molecular formula C9H7FN2OS B1387318 7-Fluoro-1-benzothiophene-2-carbohydrazide CAS No. 1048913-86-5

7-Fluoro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1387318
CAS No.: 1048913-86-5
M. Wt: 210.23 g/mol
InChI Key: ZKCMZYVEAQNGLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 7-fluoro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce various hydrazide derivatives .

Scientific Research Applications

7-Fluoro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1-benzothiophene-2-carboxylic acid
  • 7-Fluoro-1-benzothiophene-2-carboxamide
  • 7-Fluoro-1-benzothiophene-2-thiol

Uniqueness

7-Fluoro-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of fluorine and sulfur atoms within the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

7-Fluoro-1-benzothiophene-2-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring a fluorine atom and a benzothiophene moiety, contributes to its interaction with various biological targets.

  • Molecular Formula : C9H7FN2OS
  • Molecular Weight : 210.23 g/mol
  • Melting Point : 231-233 °C

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with protein-ligand complexes. The compound's mechanism includes:

  • Enzyme Inhibition : It binds to the active sites of enzymes, preventing substrate access and altering metabolic pathways.
  • Antimicrobial Activity : Research indicates that it exhibits significant activity against various bacterial strains, including drug-resistant Staphylococcus aureus.

Antimicrobial Properties

Studies have shown that this compound has notable antimicrobial effects. It has been evaluated for its efficacy against:

  • Gram-positive bacteria : Effective against strains of Staphylococcus aureus.
  • Gram-negative bacteria : Activity against certain E. coli strains has also been noted.

Anticancer Potential

The compound is under investigation for its anticancer properties, particularly in relation to:

  • Cell Proliferation Inhibition : In vitro studies suggest that it can inhibit the growth of cancer cell lines.
  • Apoptosis Induction : Evidence indicates that it may induce programmed cell death in specific cancer models .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound demonstrated significant inhibition against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study 2: Anticancer Activity

In another study examining its anticancer effects, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
7-Fluoro-1-benzothiophene-2-carboxylic acidCarboxylic acid groupModerate antimicrobial activity
7-Fluoro-1-benzothiophene-2-thiolThiol groupEnhanced antioxidant properties
Methyl 7-fluoro-1-benzothiophene-2-carboxylateEster groupAnticancer activity

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCMZYVEAQNGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.